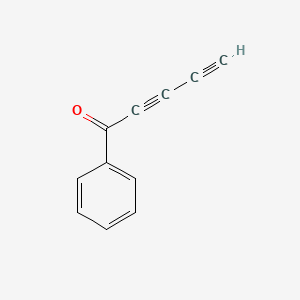

1-Phenyl-2,4-pentadiyn-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29743-36-0 |

|---|---|

Molecular Formula |

C11H6O |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

1-phenylpenta-2,4-diyn-1-one |

InChI |

InChI=1S/C11H6O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8H |

InChI Key |

ZKQQJUBGJLUJNT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC(=O)C1=CC=CC=C1 |

melting_point |

106 °C |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Phenyl 2,4 Pentadiyn 1 One and Its Analogues

Propargyl Alcohol and Phenylacetylene-Based Coupling Reactions (e.g., Cadiot–Chodkiewicz)

A primary and effective method for the synthesis of 1,3-diynes, including the backbone of 1-phenyl-2,4-pentadiyn-1-one, is the Cadiot–Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.orgorganic-chemistry.org The reaction mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. Subsequent oxidative addition and reductive elimination steps on the copper center result in the formation of a new carbon-carbon bond, yielding the 1,3-diyne. wikipedia.org

For the synthesis of a precursor to this compound, a suitable propargyl alcohol derivative can be coupled with a phenylacetylene (B144264) derivative. The Cadiot-Chodkiewicz coupling is particularly advantageous as it is a selective cross-coupling reaction, minimizing the formation of homocoupled byproducts that can occur with other coupling methods like the Glaser coupling. wikipedia.org The reaction is typically carried out in solvents like methanol (B129727) or ethanol. wikipedia.orgrsc.org Recent advancements have led to air-tolerant protocols for the Cadiot–Chodkiewicz coupling, which utilize sodium ascorbate (B8700270) as a reductant to suppress unwanted side reactions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Key Features |

| Terminal Alkyne | 1-Haloalkyne | Copper(I) salt (e.g., CuBr) | Amine base (e.g., piperidine, n-butylamine) | Methanol, Ethanol | Selective cross-coupling |

| Terminal Alkyne | 1-Bromoalkyne | CuI | K2CO3 | Ethanol | Use of phosphine (B1218219) ligands can improve yields |

| Terminal Alkyne | 1-Haloalkyne | CuBr / Sodium Ascorbate | n-butylamine | Ethanol | Air-tolerant protocol |

Approaches Involving Arylpropargyl Aldehydes and Condensation Reactions

Another synthetic route to this compound and its analogues involves the use of arylpropargyl aldehydes as key precursors. These aldehydes can undergo condensation reactions with suitable nucleophiles to construct the diynone backbone. A relevant example is the aldol (B89426) condensation reaction, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis. scispace.com

In a potential pathway to this compound, phenylpropargyl aldehyde could be reacted with a suitable acetylenic nucleophile in a condensation reaction. A similar strategy has been successfully employed in the synthesis of the related compound 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one, which was prepared through an aldol condensation between cinnamaldehyde (B126680) and 1-acetylnaphthalene using a sodium hydroxide (B78521) catalyst in an ethanol/water mixture. scispace.com This suggests that a parallel approach, starting from phenylpropargyl aldehyde, could be a viable method for the synthesis of the target diynone. The synthesis of phenylpropargyl aldehyde itself can be achieved from phenylacetylene and N-formylmorpholine.

| Aldehyde | Nucleophile | Reaction Type | Catalyst/Base | Potential Product |

| Phenylpropargyl aldehyde | Acetylenic Grignard reagent | Grignard Reaction | - | 1-Phenyl-2,4-pentadiyn-1-ol (precursor to the ketone) |

| Phenylpropargyl aldehyde | Lithiated alkyne | Nucleophilic Addition | - | 1-Phenyl-2,4-pentadiyn-1-ol (precursor to the ketone) |

| Phenylpropargyl aldehyde | Ylide (from a phosphonium (B103445) salt) | Wittig Reaction | Strong base | A polyunsaturated intermediate |

Multi-step Organic Synthesis Techniques for Diynone Scaffolds

The construction of diynone scaffolds often requires a multi-step synthetic approach, where a sequence of reactions is employed to build the target molecule from simpler starting materials. nih.govrsc.orgarxiv.org Such multi-step syntheses allow for the systematic introduction of functional groups and the controlled formation of the desired carbon framework. The synthesis of complex molecules often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. nih.gov

A multi-step synthesis of this compound could involve the initial synthesis of key building blocks, such as a protected propargyl alcohol and a halo-substituted phenylacetylene. These intermediates can then be coupled using a reaction like the Cadiot-Chodkiewicz coupling. The resulting coupled product would then undergo further transformations, such as deprotection and oxidation of the alcohol to a ketone, to yield the final diynone. The use of protecting groups is a common strategy in multi-step synthesis to prevent unwanted reactions at sensitive functional groups.

Synthetic Pathways to Structurally Related Pentadiynones for Comparative Analysis

The synthesis of structurally related analogues of this compound is crucial for comparative analysis, particularly in the context of medicinal chemistry and materials science. By systematically modifying the structure of the parent compound, researchers can investigate structure-activity relationships and fine-tune the properties of the molecule.

For example, analogues with different substituents on the phenyl ring can be synthesized to study the electronic effects on the diynone system. Similarly, the length of the alkyne chain can be varied to explore the impact on the molecule's conjugation and reactivity. The synthesis of these analogues would typically follow similar synthetic routes as the parent compound, with the appropriate modifications to the starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into organic synthesis to minimize the environmental impact of chemical processes. edu.krdmdpi.commdpi.com These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and the use of safer solvents and auxiliaries. edu.krd

Catalytic Systems for Pentadiynone Formation

The formation of the diynone scaffold in this compound heavily relies on the use of efficient catalytic systems. As discussed, copper(I) salts are the standard catalysts for the Cadiot-Chodkiewicz coupling, which is a key reaction for constructing the 1,3-diyne core. wikipedia.orgrsc.org

In addition to copper catalysts, palladium-based catalysts are also widely used in cross-coupling reactions involving alkynes, such as the Sonogashira coupling. beilstein-journals.org The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide and is catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.org This reaction could also be a viable method for the synthesis of precursors to this compound. The choice of catalyst and ligands can have a significant impact on the reaction's efficiency, selectivity, and substrate scope.

| Catalyst System | Reaction Type | Reactants | Key Features |

| Cu(I) salts (e.g., CuBr, CuI) | Cadiot-Chodkiewicz Coupling | Terminal alkyne, 1-Haloalkyne | High selectivity for cross-coupling. |

| Pd complex / Cu(I) co-catalyst | Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Versatile for C-C bond formation. |

| Iron salts | Cadiot-Chodkiewicz Coupling | Terminal alkyne, 1-Haloalkyne | Potential for more sustainable catalysis. organic-chemistry.org |

Mechanistic Investigations of 1 Phenyl 2,4 Pentadiyn 1 One Reactivity

Exploration of Triple Bond Reactivity (e.g., Cycloaddition Reactions)

The conjugated diyne system in 1-phenyl-2,4-pentadiyn-1-one is a prime candidate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. wikipedia.orguzhnu.edu.ua These reactions involve the concerted or stepwise combination of a π-electron system with another to form a new ring. Two principal types of cycloaddition are relevant: the Diels-Alder reaction and 1,3-dipolar cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While this compound itself does not possess a diene, its triple bonds can act as highly reactive dienophiles. For a reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, a role fulfilled by the adjacent benzoyl group in this molecule. youtube.com Research on related compounds, such as 4-alkoxy-5-chalcogene-substituted 1-phenylpenta-2,4-dien-1-one, has shown that the presence of the 1-phenyl-1-oxo-2-en-4-yne substructure facilitates [4+2] cycloaddition with dienophiles like N-methylmaleimide and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This suggests that the triple bonds of this compound are likely susceptible to reaction with conjugated dienes.

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole (a molecule with a three-atom, four-electron π-system) and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com The triple bonds of this compound make it an excellent dipolarophile. Common 1,3-dipoles that could react with this substrate include azides, nitrile oxides, and nitrile imines, which would lead to the formation of triazoles, isoxazoles, and pyrazoles, respectively. youtube.com The reaction of 1,10-phenanthrolinium N-ylide (a 1,3-dipole) with activated alkynes has been shown to produce pyrrolo[1,2-a] acs.orgphenanthrolines, demonstrating the general reactivity of alkynes in this type of transformation. nih.gov

Ketone Group Transformations and Derivatives

The carbonyl group in this compound is a key site for chemical modification. Standard ketone transformations can be applied to generate a variety of derivatives, although the reactivity can be influenced by the adjacent conjugated diyne system.

One fundamental transformation is the reduction of the ketone to a secondary alcohol, 1-phenyl-2,4-pentadiyn-1-ol. This can be achieved using various reducing agents. While specific conditions for this compound are not detailed in the available literature, analogous reductions of acetylenic ketones are well-established, often employing reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Another significant class of reactions involves condensation with nitrogen-based nucleophiles. For instance, the reaction with monosubstituted hydrazines would be expected to yield the corresponding hydrazone derivatives . These reactions are common for identifying and derivatizing ketones.

Photochemical Reactivity and Excited-State Dynamics

The extended π-conjugation in this compound makes it a chromophore that absorbs ultraviolet (UV) light, leading to a rich and complex photochemistry. Upon absorbing a photon, the molecule is promoted to an electronically excited state, from which it can undergo various transformations.

The photochemistry of conjugated polyynes is highly dependent on their structure and the reaction environment. rsc.org For acetylenic ketones, irradiation in the presence of nucleophiles like alcohols can lead to the formation of substituted furans. researchgate.net This occurs via the cyclization of an intermediate adduct formed between the ketone and the alcohol. researchgate.net In the presence of amines, similar pathways can lead to the formation of pyrroles. researchgate.net While the precise photodecomposition mechanism for this compound has not been explicitly detailed, it is expected to follow similar pathways involving its excited triplet state. rsc.org

A photoinitiator is a compound that, upon absorbing light, generates reactive species—typically free radicals—that can initiate polymerization. sigmaaldrich.com The structural analog, 1,5-diphenyl-1,4-diyn-3-one, has been identified as a highly efficient photoinitiator for the polymerization of acrylates, showing surprisingly high activity even at low concentrations and without a co-initiator. researchgate.netresearchgate.net Its strong UV absorption up to 350 nm and rapid photochemical reaction rate contribute to its effectiveness. researchgate.net Given the structural similarity, this compound is also expected to function as a potent photoinitiator. The process involves the molecule absorbing UV light and undergoing cleavage (likely at the α-position to the carbonyl) to form radicals that initiate the polymerization chain reaction.

| Photoinitiator System | Monomer | Key Finding |

| 1,5-Diphenyl-1,4-pentadiyn-3-one | Lauryl Acrylate | High polymerization rate at low initiator concentrations, even without a co-initiator. researchgate.netresearchgate.net |

| Acetylenic Ketones | General Olefins | Can undergo photochemical reactions to produce radicals capable of initiating polymerization. researchgate.net |

Transition Metal-Mediated Transformations and Coordination Chemistry (e.g., Osmacycles)

The electron-rich triple bonds of this compound are excellent ligands for transition metals, leading to a wide array of potential transformations and coordination complexes. rsc.org Osmium, in particular, is known to react with alkynes to form stable organometallic compounds.

The reaction of osmium complexes with terminal alkynes can lead to the formation of osmacycles , specifically metallacyclopropenes. acs.org For example, an osmium-dihydride complex reacts with phenylacetylene (B144264) to yield a stable osmacyclopropene where the alkyne has been incorporated into a three-membered ring with the metal center. acs.org The geometry of such complexes is typically a pentagonal bipyramid around the osmium atom. acs.org Furthermore, osmium-cyclopentadienyl complexes can coordinate alkynes as either two-electron or four-electron donors, depending on the ancillary ligands, which influences the geometry and NMR properties of the resulting complex. acs.orgresearchgate.net Given this established reactivity, this compound would be expected to readily coordinate to osmium centers through one or both of its alkyne units, potentially leading to mono- or bimetallic osmacycle structures.

| Osmium Precursor | Alkyne Substrate | Product Type |

| [OsH₂(κ²-OCOCH₃)(H₂O)(PⁱPr₃)₂]BF₄ | Phenylacetylene | Osmacyclopropene acs.org |

| Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ | HC≡CC(OH)Ph₂ | η²-Alkyne Complex (2-electron donor) acs.orgresearchgate.net |

| [Os(η⁵-C₅H₅)(η²-alkyne)(PⁱPr₃)]⁺ | HC≡CC(OH)Ph₂ | η²-Alkyne Complex (4-electron donor) acs.orgresearchgate.net |

Radical Reaction Pathways and Polymerization Initiation

The generation of radical species from this compound is a key mechanistic pathway, particularly in its role as a polymerization initiator. As discussed in section 3.3.2, photochemical excitation is an effective method for producing these radicals.

The initiation process likely involves the formation of a ketyl radical, a species resulting from a single-electron transfer to the carbonyl group. nih.gov In photoredox catalysis, excited-state photocatalysts can reduce ketones to form these nucleophilic carbon-centered radicals. nih.gov Alternatively, direct photolysis can cause α-cleavage, generating a benzoyl radical and a 2,4-pentadiynyl radical. Computational studies on the related 2,4-pentadiyn-1-yl radical suggest it has no significant enhanced stabilization from conjugation, unlike its polyene analogs. acs.org This implies it would be a highly reactive species, capable of readily adding across a monomer's double bond to start the polymerization process.

The efficiency of similar acetylenic ketones as photoinitiators confirms their ability to generate radicals that drive polymerization. researchgate.netresearchgate.net This reactivity provides a pathway for creating functional polyacetylenes through metathesis cyclopolymerization of various diyne monomers, highlighting the synthetic utility of radical pathways involving such structures. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 2,4 Pentadiyn 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity and chemical environment of each atom in a molecule.

While complete, experimentally verified NMR spectral data for 1-Phenyl-2,4-pentadiyn-1-one is not widely published in readily accessible literature, the expected spectral features can be reliably predicted based on established chemical shift principles and the known structure of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound (C₁₁H₆O), the spectrum is expected to show signals in two distinct regions: the aromatic region for the phenyl protons and the acetylenic region for the terminal alkyne proton.

The five protons of the monosubstituted benzene (B151609) ring are chemically non-equivalent and are expected to appear as a complex multiplet or as distinct signals. Protons closer to the electron-withdrawing carbonyl group (ortho protons) are shifted further downfield. The single terminal acetylenic proton is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-para (Phenyl) | ~7.55 | Triplet (t) |

| H-meta (Phenyl) | ~7.65 | Triplet (t) |

| H-ortho (Phenyl) | ~8.15 | Doublet (d) |

| H-5 (Acetylenic) | ~3.50 | Singlet (s) |

Note: Data are predicted based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show a total of nine signals, corresponding to the carbonyl carbon, the four unique carbons of the phenyl ring (ipso, ortho, meta, para), and the four sp-hybridized carbons of the diyne chain.

The carbonyl carbon is the most deshielded and will appear furthest downfield. The aromatic carbons will resonate in the typical 120-140 ppm range, while the four carbons of the conjugated alkyne system will appear in the 60-90 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~177.0 |

| C-ipso (Phenyl) | ~136.0 |

| C-para (Phenyl) | ~134.0 |

| C-ortho (Phenyl) | ~130.0 |

| C-meta (Phenyl) | ~129.0 |

| C-2, C-3 (Diyne) | ~80.0 - 85.0 |

| C-4, C-5 (Diyne) | ~70.0 - 75.0 |

Note: Data are predicted based on analogous structures and chemical shift theory. Solvent: CDCl₃.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made in 1D spectra and establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the ortho and meta protons, and between the meta and para protons of the phenyl ring, confirming their relative positions. No other correlations would be expected, as the terminal alkyne proton is isolated.

HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the predicted proton signals for the ortho, meta, para, and acetylenic hydrogens to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:

A correlation between the ortho-protons of the phenyl ring and the carbonyl carbon (C=O), confirming the attachment of the benzoyl group.

A correlation between the ortho-protons and the ipso-carbon.

A correlation between the terminal acetylenic proton (H-5) and the sp-hybridized carbons at positions C-4 and C-3, confirming the end of the diyne chain.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound, with the chemical formula C₁₁H₆O, can be calculated with high precision.

Calculated Exact Mass: 154.04186 Da nih.gov

An experimental HRMS measurement yielding a value extremely close to the calculated mass would unequivocally confirm the elemental composition of C₁₁H₆O, distinguishing it from any other isomers or compounds with the same nominal mass.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for identifying volatile and semi-volatile compounds in a mixture. When a pure sample of this compound is analyzed by GC-MS, it will exhibit a characteristic retention time on a given GC column and a specific mass spectrum.

The electron ionization (EI) mass spectrum is characterized by the molecular ion peak (M⁺˙) and several fragment ions. The molecular ion peak corresponds to the intact molecule with one electron removed, and its m/z value indicates the molecular weight. The fragmentation pattern provides a structural fingerprint.

For this compound, the mass spectrum shows a prominent molecular ion peak at m/z 154. The most significant fragment, often the base peak, appears at m/z 105. This fragmentation is characteristic of phenyl ketones and results from the stable benzoyl cation ([C₆H₅CO]⁺) being formed via cleavage of the C-C bond between the carbonyl group and the diyne chain. This process results in the loss of a neutral butadiynyl radical (•C₄H). nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Formula | Identity | Fragmentation Pathway |

| 154 | [C₁₁H₆O]⁺˙ | Molecular Ion (M⁺˙) | Ionization of parent molecule |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation | Cleavage of C(O)-C≡ bond |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

Electronic absorption (UV-Vis) spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The structure of this compound contains an extended chromophore, where the phenyl ring, carbonyl group, and diyne system are all in conjugation. This extensive π-system is expected to give rise to distinct absorption bands.

π → π* Transitions: Due to the large conjugated system, strong absorptions corresponding to π → π* transitions are predicted. These transitions are expected to occur at longer wavelengths (lower energy) compared to the individual, non-conjugated chromophores. The main absorption maximum (λmax) would likely be observed above 250 nm.

n → π* Transitions: The carbonyl group also possesses non-bonding (n) electrons on the oxygen atom. A weaker absorption band corresponding to an n → π* transition is expected at a longer wavelength than the principal π → π* bands. However, this transition is often of low intensity and may be obscured by the much stronger π → π* absorption bands.

Fluorescence spectroscopy detects the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Molecules with extended, rigid conjugated systems, such as this compound, are often fluorescent. Upon excitation at a wavelength corresponding to its absorption band, the molecule would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The specific emission wavelength and quantum yield would depend on the solvent and the molecule's structural rigidity in the excited state.

| Electronic Transition | Orbital Change | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | >250 nm | High (>10,000 M⁻¹cm⁻¹) |

| n → π | Non-bonding n to Antibonding π | >300 nm | Low (10-1000 M⁻¹cm⁻¹) |

Note: These values are estimations based on the principles of electronic spectroscopy for conjugated systems. Experimental photophysical data for this compound is not available in the searched literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimentally determined crystal structure for this compound has been reported in the surveyed literature, the molecule's conformation can be predicted based on fundamental structural principles.

| Crystallographic Parameter | Predicted Feature | Experimental Value |

|---|---|---|

| Molecular Geometry | Planar phenyl-carbonyl, linear diyne chain | Not Available |

| Crystal System | Dependent on packing | Not Available |

| Space Group | Dependent on packing | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dependent on packing | Not Available |

| Intermolecular Interactions | π-π stacking, dipole-dipole | Not Available |

Note: Experimental X-ray crystallographic data for this compound is not available in the surveyed scientific literature.

Computational and Theoretical Chemistry of 1 Phenyl 2,4 Pentadiyn 1 One

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of 1-Phenyl-2,4-pentadiyn-1-one. These calculations, based on the principles of quantum mechanics, provide a detailed description of electron distribution and molecular stability.

The electronic structure of this compound is characterized by an extended π-conjugated system that includes the phenyl ring, the carbonyl group, and the diyne chain. This conjugation significantly influences the molecule's electronic properties. Theoretical studies on similar conjugated systems suggest that the presence of electron-withdrawing groups, like the carbonyl group, can impact the electron density distribution across the molecule.

Ab initio calculations can be employed to determine the molecule's ground state energy, heat of formation, and conformational stability. For this compound, the linear diyne chain connected to the planar phenyl ketone moiety presents an interesting case for conformational analysis. Although the phenyl-carbonyl bond allows for rotation, the planar conformation is expected to be the most stable due to the maximization of π-orbital overlap.

Table 1: Calculated Energetic Properties of this compound (Representative Values)

| Property | Calculated Value | Method |

|---|---|---|

| Ground State Energy | Value in Hartrees | Hartree-Fock |

| Heat of Formation | Value in kJ/mol | Semi-empirical (e.g., AM1) |

Note: The values in this table are representative and would require specific calculations for precise determination.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, including their molecular orbitals and reactivity. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be distributed along the π-conjugated system, while the LUMO is likely to be centered around the electron-deficient carbonyl group and the diyne moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT can also be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. mdpi.comnih.govsemanticscholar.org These descriptors provide quantitative measures of the molecule's susceptibility to electrophilic or nucleophilic attack. The electrophilic nature of the carbonyl carbon and the β-carbon of the alkyne system can be predicted using these methods.

Table 2: DFT-Calculated Reactivity Descriptors for this compound (Representative Values)

| Descriptor | Definition | Predicted Trend |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | High-lying due to conjugation |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Low-lying due to electron-withdrawing groups |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relatively small, indicating moderate reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate to high |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |

Note: The values in this table are representative and would require specific calculations for precise determination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about conformational changes and intermolecular interactions by solving Newton's equations of motion for a collection of atoms.

For this compound, MD simulations can be used to explore the rotational dynamics around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group. These simulations can reveal the preferred conformations in different environments, such as in the gas phase or in various solvents. The planarity of the molecule is a key factor in its stability, and MD simulations can quantify the energetic barriers to rotation. nih.gov

Furthermore, MD simulations can be employed to investigate how molecules of this compound interact with each other in the solid state or in solution. These simulations can predict packing arrangements in crystals and solvation structures in different solvents. Understanding these intermolecular interactions is crucial for predicting physical properties like melting point, boiling point, and solubility.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using frequency analysis based on DFT or other quantum chemical methods. For this compound, the calculated IR spectrum would show characteristic vibrational modes. Key predicted peaks would include the C=O stretching vibration of the ketone, the C≡C stretching vibrations of the diyne, and the C-H stretching and bending vibrations of the phenyl ring and the terminal alkyne. Comparing the calculated spectrum with experimental data can aid in the structural confirmation of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govmodgraph.co.ukresearchgate.net Calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in this compound. The deshielding effect of the aromatic ring and the carbonyl group on nearby protons and carbons would be evident in the calculated values.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |

|---|---|---|

| IR | C=O stretch | ~1650-1680 cm⁻¹ |

| IR | C≡C stretch (asymmetric) | ~2200-2260 cm⁻¹ |

| IR | C≡C stretch (symmetric) | ~2100-2180 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~180-190 ppm |

| ¹³C NMR | Alkyne Carbons (C≡C) | ~70-90 ppm |

| ¹H NMR | Aromatic Protons | ~7.5-8.0 ppm |

Note: The values in this table are representative and based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The extended conjugation in this compound is expected to result in strong absorption in the UV region. TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For this compound, this can be applied to various potential reactions, such as nucleophilic additions to the carbonyl group or cycloaddition reactions involving the diyne system.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, which is a critical point for determining the reaction rate. ucsb.edugithub.io The structure and energy of the transition state can be calculated using various quantum chemical methods. nih.govfossee.in

For example, the mechanism of a Michael addition of a nucleophile to the conjugated system can be modeled. Calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would provide the activation energy for the reaction. This information is crucial for understanding the reactivity of this compound and for designing new synthetic routes.

Applications and Research Frontiers in Materials Science

Polymerization of Diacetylene-Containing Monomers

Solid-State Polymerization Mechanisms and Kinetics

No specific studies on the solid-state polymerization of 1-Phenyl-2,4-pentadiyn-1-one were found. Research in this area typically focuses on diacetylene monomers with different substituent groups that facilitate topochemical polymerization in the crystalline state.

Solution and Photoinitiated Polymerization

There is no available information detailing the solution or photoinitiated polymerization of this compound.

Formation of Polydiacetylenes and Conjugated Polymers

Due to the lack of polymerization studies, the specific structures of polydiacetylenes or other conjugated polymers that could be formed from this compound have not been characterized.

Development of Photoinitiators and Photopolymerization Systems

Free Radical Photopolymerization Systems

No literature was found that investigates or reports the use of this compound as a photoinitiator for free radical photopolymerization.

Cationic Photopolymerization Systems

There is no evidence in the reviewed literature of this compound being utilized or studied as a photoinitiator for cationic photopolymerization systems.

Applications in Advanced Lithography (e.g., 3D Lithography)

The unique molecular structure of this compound, characterized by its conjugated system of alternating single, double, and triple bonds, suggests its potential as a component in advanced lithography techniques, including 3D lithography. Advanced lithography methods are crucial for the fabrication of micro- and nanoscale structures used in electronics, photonics, and microelectromechanical systems (MEMS).

One of the key technologies in 3D lithography is two-photon polymerization (TPP), also known as two-photon absorption (2PA) lithography. This technique utilizes the nonlinear optical phenomenon of two-photon absorption to initiate polymerization in a photosensitive resin with high spatial resolution. In TPP, a molecule simultaneously absorbs two photons, typically in the near-infrared range, to reach an excited state that would normally require a single photon of higher energy (e.g., in the ultraviolet range). This process allows for the fabrication of complex 3D structures with sub-micrometer precision.

For a molecule to be effective in TPP, it must possess a significant two-photon absorption cross-section. Molecules with extended π-conjugated systems, similar to that in this compound, often exhibit enhanced nonlinear optical properties, including two-photon absorption. The delocalized electrons in the conjugated system can be efficiently excited by the simultaneous absorption of two photons, leading to the generation of reactive species (radicals or cations) that initiate polymerization.

While direct studies on the application of this compound in advanced lithography are not extensively documented in publicly available research, the structural motifs of the molecule are found in compounds investigated for such purposes. The development of novel photoinitiators and photosensitive resins is a continuous effort in the field of 3D lithography to improve resolution, writing speed, and the mechanical and optical properties of the fabricated structures. The exploration of compounds like this compound and its derivatives could open new avenues for creating advanced materials for next-generation lithographic processes.

Optoelectronic Materials and Devices

The electronically conjugated framework of this compound makes it a promising candidate for applications in optoelectronic materials and devices. Its structure, featuring a phenyl ring linked to a diacetylene ketone moiety, provides a scaffold for tuning electronic and optical properties, which are critical for the performance of various optoelectronic components.

Nonlinear Optical Properties

Nonlinear optical (NLO) phenomena occur when the optical properties of a material are altered by the presence of intense light. Materials exhibiting strong NLO responses are essential for a range of applications, including optical switching, frequency conversion, and optical limiting. The third-order nonlinear optical susceptibility is a key parameter that quantifies the NLO response of a material.

Organic molecules with extended π-conjugated systems are known to possess significant third-order NLO properties. rsc.org The delocalization of π-electrons along the conjugated backbone leads to high molecular polarizability and hyperpolarizability, which are prerequisites for a strong NLO response. Theoretical studies on phenyl-substituted polyacetylenes have shown that these materials exhibit highly anisotropic nonlinear optical responses. arxiv.org

The structure of this compound, with its phenyl ring and diyne chain, provides a conjugated pathway for electron delocalization. This suggests that the compound could exhibit a notable third-order NLO susceptibility. The presence of the carbonyl group can also influence the electronic distribution and potentially enhance the NLO properties through intramolecular charge transfer. While experimental data on the NLO properties of this compound are scarce, the investigation of similar organic chromophores supports its potential in this area.

Table 1: Comparison of Third-Order Nonlinear Optical Susceptibility for Various Organic Crystals

| Compound Name | Wavelength (nm) | Third-Order Nonlinear Optical Susceptibility (χ^(3)) (esu) |

| DMDp | 532 | 2.64 x 10⁻²⁰ |

| (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) | 532 | 2.771 x 10⁻²⁰ |

| 1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (CTDMP) | 532 | 0.2383 x 10⁻²⁰ |

| (2E)-3[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (4N4MSP) | 800 | 0.0237 x 10⁻²⁰ |

| (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (4Br4MSP) | 800 | 0.0230 x 10⁻²⁰ |

This table presents data for compounds structurally related to this compound to provide context for potential NLO properties. Data is sourced from a study on a self-healing organic crystal. rsc.org

Design of Light-Emitting Materials (e.g., Organic Light-Emitting Diodes)

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and solid-state lighting. The performance of an OLED is critically dependent on the properties of the organic materials used in its emissive layer. An ideal light-emitting material should exhibit high photoluminescence quantum yield, good charge carrier mobility, and thermal stability.

The conjugated structure of this compound suggests its potential as a building block for light-emitting materials. The extended π-system can support stable excited states and facilitate radiative decay, leading to light emission. The emission color can be tuned by modifying the molecular structure, for example, by introducing different substituent groups on the phenyl ring.

While this compound itself has not been extensively studied as an emitter in OLEDs, the broader class of organic molecules with similar electronic structures has been widely investigated. For instance, various pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs. nih.gov The design of these molecules often focuses on preventing intermolecular aggregation in the solid state to maintain high emission efficiency. nih.gov The rigid and linear nature of the diacetylene unit in this compound could be advantageous in designing materials with well-defined packing in the solid state, which is crucial for efficient charge transport and emission. Further research into the photophysical properties of this compound and its derivatives is needed to fully assess their potential in OLED applications.

Fabrication of Waveguides

Optical waveguides are structures that guide light from one point to another. They are fundamental components in integrated optics and photonic circuits. The fabrication of waveguides often involves materials with high refractive indices and low optical losses.

Organic materials are increasingly being explored for waveguide fabrication due to their processability, tunability of optical properties, and potential for low-cost manufacturing. Single-crystalline organic materials have been shown to act as excellent optical waveguides. For example, microrods of 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (B1361228) have been demonstrated to exhibit low optical loss and efficient light propagation. rsc.org

The fabrication of waveguides can be achieved through various techniques, including ion exchange in nonlinear optical materials like potassium titanyl phosphate (B84403) (KTP) and nanoimprinting of surface-relief gratings. uni-paderborn.dethearconsortium.com While there is no specific research on the use of this compound for waveguide fabrication, its potential nonlinear optical properties and crystalline nature suggest that it could be a candidate for further investigation in this area. The ability to form well-ordered structures is advantageous for minimizing scattering losses in waveguides. Future research could explore the growth of high-quality single crystals or thin films of this compound and the characterization of their waveguiding properties.

Functionalized Materials with Tailored Properties

The chemical structure of this compound offers opportunities for functionalization to create materials with specific, tailored properties. The phenyl ring and the ketone group are amenable to various chemical modifications, allowing for the integration of this core structure into more complex molecular and supramolecular systems.

Integration into Responsive Systems (e.g., Colorimetric Sensors)

Responsive systems are materials that change their properties in response to an external stimulus, such as the presence of a chemical analyte, a change in pH, or temperature. Colorimetric sensors are a type of responsive system where the presence of an analyte induces a change in color that can be detected by the naked eye or with simple instrumentation.

The development of colorimetric sensors often relies on the design of organic molecules whose electronic structure, and thus their absorption spectrum, is altered upon interaction with a specific analyte. mdpi.com The conjugated system of this compound provides a chromophore that could be the basis for a colorimetric sensor. By attaching a recognition unit to the molecule, for example, a group that can selectively bind to a target analyte, the electronic properties of the conjugated system could be modulated.

For instance, the introduction of a binding site for a specific ion or molecule could lead to a change in the intramolecular charge transfer characteristics of the molecule upon binding, resulting in a visible color change. While no specific colorimetric sensors based on this compound have been reported, the general principles of colorimetric sensor design suggest that this compound could serve as a valuable scaffold for the development of new sensing platforms. The synthesis and characterization of functionalized derivatives of this compound would be the first step in exploring this potential application.

Bio-inspired Materials Design (e.g., Biophotopolymers, Ceramic Composites)

The exploration of novel organic compounds for the development of advanced materials is a cornerstone of materials science. While direct research on the applications of this compound in bio-inspired materials is not yet prevalent in publicly available scientific literature, its unique chemical structure, featuring a phenylketone group and a conjugated diyne system, suggests potential avenues for its use in creating innovative biophotopolymers and ceramic composites. The principles of bio-inspired design, which mimic nature's strategies for creating robust and functional materials, can provide a framework for envisioning the future research frontiers for this compound.

Biophotopolymers:

Biophotopolymers are materials derived from biological precursors or inspired by biological systems that can be polymerized or cross-linked upon exposure to light. The conjugated diyne structure of this compound makes it a candidate for such applications. Polyynes are known for their rigid, rod-like structures and interesting electronic and optical properties. rsc.org The phenylketone moiety, on the other hand, can act as a photoinitiator, a molecule that absorbs light and initiates polymerization reactions.

The design of biophotopolymers often takes inspiration from natural materials like resilin, an elastic protein found in insects, or spider silk, known for its exceptional strength and toughness. nih.gov The incorporation of a rigid molecule like this compound into a polymer matrix could, in theory, enhance properties such as stiffness and thermal stability, mimicking the reinforcing components found in natural composites.

Potential Research Directions for this compound in Biophotopolymers:

| Research Area | Potential Contribution of this compound |

| High-Strength Composites | The rigid diyne core could act as a reinforcing agent in a polymer matrix, analogous to chitin (B13524) fibers in an insect's cuticle. |

| Photo-responsive Materials | The phenylketone group could be utilized for photo-crosslinking, allowing for the fabrication of complex, light-cured structures for applications in tissue engineering or soft robotics. |

| Conductive Polymers | Conjugated polyynes are known to have conductive properties, suggesting that polymers incorporating this moiety could be developed for bio-electronic applications. wikipedia.org |

Ceramic Composites:

Ceramic composites are materials in which a ceramic matrix is reinforced with a secondary phase to improve its toughness. Bio-inspired ceramic composites often mimic the structure of materials like nacre (mother-of-pearl), which exhibits remarkable fracture resistance due to its layered structure of brittle aragonite platelets and a soft organic matrix.

In the context of ceramic composites, organic compounds can be used as precursors that are then converted into a ceramic phase through a process called pyrolysis. While there is no specific research on using this compound as a ceramic precursor, its high carbon content and the thermal stability of the phenyl group could make it a candidate for the formation of silicon carbide (SiC) or other carbon-based ceramic phases when co-pyrolyzed with a silicon-containing polymer. nasa.gov

Hypothetical Role of this compound in Bio-inspired Ceramic Composite Design:

| Design Principle | Potential Role of this compound |

| Hierarchical Structuring | As an organic binder, it could be used to arrange ceramic nanoparticles into complex, bio-mimetic architectures before pyrolysis. |

| Interfacial Engineering | Upon pyrolysis, the carbon-rich residue could form a compliant interface between ceramic grains, mimicking the organic layer in nacre to enhance toughness. |

| Porous Ceramics | The volatilization of parts of the molecule during pyrolysis could be controlled to create porous ceramic structures inspired by bone or wood. |

While the direct application of this compound in these areas remains a subject for future investigation, the fundamental properties of its constituent functional groups provide a strong basis for its potential in the design of next-generation bio-inspired materials. Further research is needed to synthesize and characterize materials incorporating this compound to validate these theoretical applications.

Detection and Occurrence in Natural Systems

Identification in Plant Extracts

1-Phenyl-2,4-pentadiyn-1-one has been reported in select species within the Asteraceae family, a large and diverse family of flowering plants.

Plectranthus amboinicus : There is currently no scientific literature available that reports the presence of this compound in Plectranthus amboinicus. Phytochemical studies of this plant have identified a variety of other compounds, including monoterpenoids, diterpenoids, and flavonoids, but not polyacetylenes.

Lepidophorum repandum : The compound this compound has been reported to be present in Lepidophorum repandum. nih.gov This plant is a member of the Asteraceae family.

Glebionis segetum : Scientific databases indicate the presence of this compound in Glebionis segetum (Corn Marigold). nih.gov Additionally, analysis of the essential oil of Glebionis segetum has identified other related polyacetylenes. One study reported the presence of 1-phenyl-penta-2,4-diyne at a concentration of 7.3% and capillin (B1212586) at 7.2% in the essential oil. nih.gov It is important to distinguish this compound from 1-phenyl-penta-2,4-diyne, as the former is a ketone, which alters its chemical properties.

Table 1: Occurrence of this compound and Related Compounds in Plant Species

| Compound | Plectranthus amboinicus | Lepidophorum repandum | Glebionis segetum |

|---|---|---|---|

| This compound | Not Reported | Reported nih.gov | Reported nih.gov |

| 1-phenyl-penta-2,4-diyne | Not Reported | Not Reported | 7.3% in essential oil nih.gov |

| Capillin | Not Reported | Not Reported | 7.2% in essential oil nih.gov |

Metabolomic Profiling and Identification of Novel Metabolites

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for discovering novel natural products. While specific metabolomic studies exclusively targeting this compound are not widely documented, broader metabolomic analyses of plants in the Asteraceae family are common. These studies often reveal a rich diversity of specialized metabolites, including a wide array of polyacetylenes.

The application of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) in metabolomic workflows allows for the detection and tentative identification of numerous compounds in plant extracts. It is plausible that untargeted metabolomic studies of Lepidophorum repandum and Glebionis segetum could reveal the presence of this compound and other related novel polyacetylenes. Such studies are crucial for understanding the complete chemical inventory of these plants.

Chemodiversity and Ecological Relevance

The structural diversity of polyacetylenes within the Asteraceae family is vast, and this chemodiversity plays a significant role in the ecological interactions of these plants. Polyacetylenes are often bioactive and are thought to function as part of the plant's defense system.

The ecological roles of polyacetylenes, which likely include aromatic polyacetylenes like this compound, are multifaceted:

Antifeedant Properties : They can deter herbivores due to their taste or toxicity.

Allelopathic Effects : Polyacetylenes can be released into the soil to inhibit the growth of competing plant species.

Antimicrobial and Antifungal Activity : They can protect the plant from pathogenic microorganisms.

The production of this compound by certain plants is likely a result of evolutionary pressures, providing a selective advantage in their natural environment. The specific ecological functions of this particular compound, however, require further investigation.

Analytical Methodologies for Detection in Complex Matrices

The identification and quantification of this compound in complex plant extracts necessitate sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful method for the analysis of volatile and semi-volatile compounds, including many polyacetylenes.

A general workflow for the detection of this compound in a plant matrix using GC-MS would typically involve:

Extraction : The plant material (e.g., leaves, flowers, roots) is extracted with a suitable organic solvent to isolate the secondary metabolites.

Purification : The crude extract may be subjected to further purification steps, such as column chromatography, to concentrate the polyacetylene fraction.

GC-MS Analysis : The sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries and known standards.

The choice of GC column, temperature programming, and mass spectrometer settings are all critical parameters that need to be optimized for the successful analysis of this compound.

Potential as Chemical Biomarkers

The restricted distribution of certain specialized metabolites to specific plant taxa makes them valuable as chemical biomarkers for chemotaxonomy, the classification of organisms based on their chemical constituents. Polyacetylenes are known to be important chemotaxonomic markers within the Asteraceae family. researchgate.net The presence of a unique polyacetylene or a specific pattern of polyacetylenes can help to define and differentiate between genera and species.

Given that this compound has been identified in a limited number of species within the Asteraceae, it has the potential to serve as a chemical biomarker. For instance, its presence could be a characteristic feature of the chemical profile of Lepidophorum repandum and certain chemotypes of Glebionis segetum. Further research across a wider range of related species is needed to validate its utility as a robust chemotaxonomic marker. The FooDB database suggests that this compound could be a potential biomarker for the consumption of herbs and spices where it is present. foodb.ca

Future Directions and Challenges in 1 Phenyl 2,4 Pentadiyn 1 One Research

Development of Novel Synthetic Routes

The synthesis of unsymmetrical conjugated diynes like 1-Phenyl-2,4-pentadiyn-1-one presents a significant challenge, often resulting in low yields or requiring harsh reaction conditions. researchgate.net Current methodologies, such as variations of the Glaser, Hay, and Cadiot-Chodkiewicz couplings, form the bedrock of diyne synthesis. researchgate.netorganic-chemistry.org However, future research must focus on developing more efficient, selective, and sustainable synthetic routes.

A primary challenge lies in preventing the homocoupling of terminal alkynes, which leads to symmetric diyne byproducts and complicates purification. researchgate.net Future synthetic strategies could involve the development of novel catalyst systems, perhaps utilizing earth-abundant metals, that exhibit higher selectivity for cross-coupling reactions. The use of solid-supported reagents or flow chemistry could also offer advantages in terms of reaction control, scalability, and purification. wm.edu

Moreover, the principles of green chemistry are increasingly important. Developing synthetic pathways that minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste is a critical goal. This might involve exploring enzymatic or biocatalytic methods, which could offer high selectivity under mild conditions.

Table 1: Comparison of Current and Future Synthetic Approaches

| Feature | Current Methods (e.g., Glaser, Hay) | Future Directions |

| Catalysts | Typically copper or palladium complexes researchgate.net | Earth-abundant metal catalysts, nanocatalysts, biocatalysts |

| Selectivity | Often struggles with homocoupling vs. cross-coupling researchgate.net | Ligand-controlled selectivity, solid-phase synthesis for improved control wm.edu |

| Conditions | Can require elevated temperatures and inert atmospheres | Milder reaction conditions (room temperature), use of aqueous media |

| Sustainability | Use of organic solvents, potential for metal waste | Flow chemistry, reduced solvent use, recyclable catalysts |

| Yields | Variable, often moderate for unsymmetrical products | Optimized catalyst systems and reaction conditions for higher yields |

Exploration of Untapped Reactivity Pathways

The rich electronic structure of this compound, characterized by a conjugated system of triple and single bonds, suggests a wide array of potential chemical transformations that remain to be explored. The two triple bonds in close proximity make 1,3-diynes desirable substrates for various reactions, including cycloadditions and metal-catalyzed couplings. researchgate.net

Future research should systematically investigate the cycloaddition potential of this molecule. Reactions like the Diels-Alder or [3+2] cycloadditions could provide access to complex heterocyclic structures that are of interest in medicinal chemistry and materials science. uzhnu.edu.uanih.gov The regioselectivity and stereoselectivity of these reactions will be a key area of study. Furthermore, the diyne moiety can participate in Bergman cyclization, a reaction that generates highly reactive diradicals, opening pathways to unique aromatic compounds.

Another promising avenue is the controlled polymerization of this compound. While the polymerization of dienes is well-established, the controlled polymerization of diynones could lead to novel conjugated polymers with interesting optoelectronic properties. researchgate.netyoutube.com The presence of the phenyl ketone group could influence the polymerization process and the properties of the resulting polymer, potentially allowing for post-polymerization modification.

Advanced Material Design and Engineering

The rigid, linear structure and high degree of π-conjugation in polyynes make them promising candidates for advanced materials. wikipedia.orgrsc.org Derivatives of this compound could serve as fundamental building blocks for a new generation of carbon-rich materials and conjugated polymers.

One of the most significant challenges in this area is the inherent instability of long polyyne chains, which are prone to degradation. rsc.org A key research direction is the development of strategies to stabilize these chains. This could involve encapsulating the polyyne within supramolecular structures like rotaxanes or embedding them within more robust matrices such as carbon nanotubes. wikipedia.orgnih.gov The phenyl group in this compound may offer some steric protection, and this effect could be enhanced by introducing bulkier substituents on the phenyl ring.

Polymers derived from this compound could exhibit valuable properties such as high charge carrier mobility and nonlinear optical activity, making them suitable for applications in organic electronics. rsc.orgnih.gov The ability to tune the electronic properties by modifying the substituents on the phenyl ring provides a powerful tool for materials design. For example, incorporating electron-donating or electron-withdrawing groups could alter the bandgap of the resulting polymers.

Integration with Emerging Technologies

The unique electronic and structural features of this compound and its derivatives make them highly relevant to several emerging technologies. In the field of molecular electronics, the rigid, rod-like structure of polyynes makes them ideal candidates for use as "molecular wires" to connect components in nanoscale circuits. wikipedia.orgwikipedia.org The conductivity of these wires could potentially be modulated by external stimuli, opening the door to molecular switches and sensors.

Another area of interest is nonlinear optics. Conjugated organic molecules can exhibit strong nonlinear optical responses, which are crucial for applications in telecommunications, optical computing, and photonics. The extended π-system of this compound suggests that it and its derivatives could be effective nonlinear optical materials. researchgate.net

Furthermore, the development of carbon-rich materials from this precursor could lead to applications in energy storage and catalysis. For instance, graphdiyne, a 2D carbon allotrope containing both sp- and sp2-hybridized carbon atoms, has been synthesized from diyne precursors and shows promise in batteries and electrocatalysis. nih.gov

Addressing Research Gaps and Interdisciplinary Opportunities

Despite its potential, research specifically focused on this compound is still in its nascent stages. A significant research gap is the lack of detailed experimental and computational studies on its specific properties and reactivity. Future work should aim to fill this void.

Key Research Gaps:

Detailed Photophysical Characterization: A thorough investigation of the absorption and emission properties of this compound is needed to assess its potential in optoelectronic applications.

Computational Modeling: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and potential energy surfaces of this molecule, guiding experimental efforts. routledge.com

Surface Chemistry: Understanding how this compound interacts with and self-assembles on various surfaces is crucial for its integration into molecular electronic devices.

Biological Activity: Many naturally occurring polyynes exhibit biological activity. wm.eduwikipedia.org Screening this compound and its derivatives for potential pharmaceutical applications could be a fruitful area of research.

Addressing these gaps will require a highly interdisciplinary approach, bringing together synthetic organic chemists, materials scientists, physicists, and computational chemists. rsc.org Such collaborations will be essential to fully realize the scientific and technological potential of this compound and the broader class of conjugated diynones.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-Phenyl-2,4-pentadiyn-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via aldol condensation reactions using trans-cinnamaldehyde derivatives and acetylated aromatic precursors. Key parameters include temperature control (70–90°C), solvent selection (e.g., ethanol or THF), and catalyst optimization (e.g., NaOH or KOH). Characterization via -NMR and FT-IR is critical to confirm structural integrity .

- Experimental Design : Use a fractional factorial design to test variables like molar ratios, solvent polarity, and reaction time. Monitor byproducts using GC-MS to identify competing pathways .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve ambiguities in the structural characterization of this compound?

- Data Analysis : -NMR can distinguish between conjugated diynone systems (δ 6.5–7.5 ppm for aromatic protons) and aliphatic intermediates. IR peaks at ~2200 cm confirm C≡C stretches. UV-Vis absorption at 250–300 nm indicates π→π* transitions in the aromatic-diyne system .

- Contradiction Resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), use 2D-COSY or HSQC to assign coupling partners and verify connectivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may release harmful vapors (H333: inhalation risk). Store in airtight containers away from oxidizers. Emergency procedures include rinsing eyes with water for 15 minutes (P305+P351) and disposing of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular dynamics) predict the reactivity of this compound in click chemistry or polymerization reactions?

- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition states for cycloaddition reactions. Compare with experimental kinetics (e.g., DSC for polymerization exotherms) .

- Data Integration : Validate computational models against experimental DSC/TGA data to refine activation energies and predict side reactions .

Q. What strategies address contradictory results in the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Hypothesis Testing : Conduct dose-response assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific effects from general cytotoxicity. Use siRNA knockdowns to identify molecular targets .

- Statistical Analysis : Apply ANOVA to compare IC values across replicates and conditions. Confounding variables (e.g., solvent toxicity) should be controlled via solvent-only controls .

Q. How does this compound interact with indoor surfaces (e.g., polymers, metals), and what implications does this have for environmental chemistry?

- Surface Chemistry : Use XPS or ToF-SIMS to study adsorption/desorption kinetics on materials like PVC or stainless steel. Measure half-lives under varying humidity and UV exposure .

- Environmental Impact : Couple with LC-MS to detect degradation byproducts in simulated indoor environments. Compare with EPA guidelines for volatile organic compounds .

Q. What advanced synthetic routes (e.g., AI-driven retrosynthesis) can improve the scalability of this compound for photopolymer applications?

- AI Tools : Employ platforms like Pistachio or Reaxys to prioritize routes based on atom economy and step count. Validate predictions via pilot-scale reactions (1–10 g) with inline IR monitoring .

- Process Optimization : Use flow chemistry to enhance heat/mass transfer in exothermic steps. Compare batch vs. continuous production yields .

Methodological Resources

- Data Management : Raw spectral datasets should be archived in appendices, while processed data (e.g., kinetic plots) must appear in the main text with error bars reflecting instrument precision (±2%) .

- Literature Review : Prioritize peer-reviewed journals (e.g., The Chemist, Organic Chemistry Discipline Overview) over commercial databases. Use SciFinder or Reaxys for patent-free synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.